molecular formula C10H12ClN3 B8362148 1-(4-chlorobutyl)-1H-benzotriazole

1-(4-chlorobutyl)-1H-benzotriazole

Cat. No. B8362148
M. Wt: 209.67 g/mol
InChI Key: HXMQHYGCIZNUNW-UHFFFAOYSA-N
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Patent
US09415047B2

Procedure details

Benzotriazole (11.9 g, 0.10 mol) is dissolved into 100 ml of 30% wt. sodium hydroxide, 4-chlorobromobutane (34.3 g, 0.20 mol), tetrabutyl ammonium bromide (0.8 g) are added, and mixed for 5 min. The reaction solution is gradually heated to 60° C., stirred for reaction for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3, and eluted with dichlormethane to produce 17.0 g of 1-(4-chlorobutyl)-1H-benzotriazole, with a yield of 81.0%.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[OH-].[Na+].[Cl:12][CH2:13][CH2:14][CH2:15][CH2:16]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[Cl:12][CH2:13][CH2:14][CH2:15][CH2:16][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34.3 g
Type
reactant
Smiles
ClCCCCBr
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for reaction for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
mixed for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction solution was cooled down to ambient temperature
ADDITION
Type
ADDITION
Details
Organic phases were mixed
WASH
Type
WASH
Details
washed with 100 ml of saturated saline
CUSTOM
Type
CUSTOM
Details
Liquid was separated
CUSTOM
Type
CUSTOM
Details
organic phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce oily product
CUSTOM
Type
CUSTOM
Details
Oily products were separated
CUSTOM
Type
CUSTOM
Details
purified by chromatography with neutral Al2O3
WASH
Type
WASH
Details
eluted with dichlormethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCCN1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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